molecular formula C27H18N6O B2889444 N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-naphthamide CAS No. 891109-61-8

N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-naphthamide

Cat. No.: B2889444
CAS No.: 891109-61-8
M. Wt: 442.482
InChI Key: MWWIZSKXASRJOW-UHFFFAOYSA-N
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Description

The compound N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-naphthamide features a fused heterocyclic core ([1,2,4]triazolo[4,3-b]pyridazine) substituted with a pyridin-4-yl group at position 3 and a phenyl-linked 2-naphthamide moiety at position 4. This structural architecture is characteristic of bioactive molecules targeting kinases, bromodomains, or epigenetic regulators .

Properties

IUPAC Name

N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18N6O/c34-27(22-6-5-18-3-1-2-4-21(18)17-22)29-23-9-7-19(8-10-23)24-11-12-25-30-31-26(33(25)32-24)20-13-15-28-16-14-20/h1-17H,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWIZSKXASRJOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=C(C=C3)C4=NN5C(=NN=C5C6=CC=NC=C6)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselective Functionalization

To introduce substituents at the 3-position, halogenation or cross-coupling reactions are utilized. For example, bromination using phosphorus oxybromide (POBr₃) in dichloromethane selectively introduces a bromine atom at the 3-position, enabling Suzuki-Miyaura coupling with pyridin-4-ylboronic acid.

Formation of the Naphthamide Moiety

The 2-naphthamide group is introduced via amide coupling between 4-aminophenyl-triazolo-pyridazine and 2-naphthoyl chloride. Key steps include:

  • Activation of 2-naphthoic acid using thionyl chloride (SOCl₂) to form 2-naphthoyl chloride.
  • Reaction with 4-aminophenyl-triazolo-pyridazine in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base.

Critical Considerations:

  • Excess TEA (2.5 equivalents) ensures complete deprotonation of the amine.
  • Reaction temperatures above 25°C risk racemization; thus, cooling to 0–5°C is recommended.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Yields improve significantly in polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc), which stabilize intermediates through hydrogen bonding. For example, DMF increases amidation yields from 65% to 82% compared to DCM.

Catalytic Enhancements

The addition of 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst accelerates amide bond formation, reducing reaction times from 24 hours to 6 hours.

Analytical Characterization

Post-synthetic analysis ensures structural fidelity and purity:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR (DMSO-d₆): Aromatic protons appear as multiplet signals between δ 7.2–8.9 ppm, with distinct singlet for the triazole proton at δ 9.1 ppm.
    • ¹³C NMR confirms the presence of the naphthamide carbonyl at δ 165.2 ppm.
  • Mass Spectrometry:
    • High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 442.5 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Synthetic Pathways

Step Method Yield (%) Purity (%) Time (h)
Core Synthesis Cyclocondensation 68 95 24
Pyridin-4-yl Coupling Suzuki-Miyaura 72 98 12
Amidation Acyl Chloride 82 97 6

Microwave-assisted routes reduce total synthesis time from 42 hours to 15 hours, albeit with a slight yield reduction (65–70%).

Applications and Derivative Synthesis

The compound serves as a precursor for derivatives with enhanced bioactivity. For instance:

  • Metal Complexation: Coordination with platinum(II) yields complexes with antitumor activity.
  • Biological Screening: Analogues with electron-withdrawing groups (e.g., -CN, -NO₂) exhibit improved kinase inhibition (IC₅₀ < 1 μM).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthamide moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the triazolo ring, potentially leading to the formation of amines or dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines or dihydro derivatives.

    Substitution: Halogenated or alkylated aromatic compounds.

Scientific Research Applications

N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-naphthamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.

    Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes and proteins. For instance, it may inhibit kinases involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets often include ATP-binding sites of kinases, where the compound competes with ATP, thereby blocking the phosphorylation of key substrates.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name / ID Core Structure Substituents Molecular Weight Biological Activity / Application Source / Reference
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine - 3-(Pyridin-4-yl)
- 6-(4-(2-naphthamide)phenyl)
Not Provided Inferred kinase/bromodomain inhibition Structural analog
N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (Lin28-1632; CAS 108825-65-6) [1,2,4]Triazolo[4,3-b]pyridazine - 3-Methyl
- 6-(3-(N-methylacetamide)phenyl)
322.35 Lin28 protein inhibition
YPC-21440 Imidazo[1,2-b]pyridazine - 3-(4-(4-methylpiperazinyl)phenyl)
- 6-methylene-thiazolidine-2,4-dione
437.49 Pan-Pim kinase inhibition
STK651245 (Vitas-M) [1,2,4]Triazolo[4,3-b]pyridazine - 3-(Trifluoromethyl)
- 6-(2-(indol-3-yl)ethylamine)
402.38 BRD4 bromodomain inhibition
N-(4-(3-(Pyridin-4-yl)-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Phenyl)Thiophene-2-Sulfonamide (CAS 894997-50-3) [1,2,4]Triazolo[4,3-b]pyridazine - 3-(Pyridin-4-yl)
- 6-(4-(thiophene-2-sulfonamide)phenyl)
434.5 Unspecified (structural analog)
Key Observations:

Core Heterocycle : The [1,2,4]triazolo[4,3-b]pyridazine core is shared among most analogs, but substituents dictate target specificity. For example, STK651245’s indole-ethylamine group enhances BRD4 binding , whereas Lin28-1632’s methyl-acetamide side chain optimizes Lin28 inhibition .

Biological Activity : While YPC-21440 (imidazo-pyridazine) inhibits Pim kinases , triazolo-pyridazine derivatives like STK651245 and the target compound are more likely to target bromodomains or epigenetic regulators .

Biological Activity

N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-naphthamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the compound's biological activity, synthesizing data from various studies and highlighting its pharmacological properties.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a naphthamide moiety linked to a triazolopyridazine derivative. Its molecular formula is C16H12N6C_{16}H_{12}N_6, and it possesses several functional groups that contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research has indicated that derivatives of the triazolo[4,3-b]pyridazine core exhibit significant antimicrobial properties. For instance, compounds containing the triazole ring have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .

CompoundMicroorganismMIC (μg/mL)
S5E. coli3.67
S6S. aureus3.21
S7B. subtilis5.30

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have shown that triazolopyridazine derivatives can inhibit cell proliferation and induce apoptosis in cancer cell lines through mechanisms involving enzyme inhibition and interference with cellular signaling pathways .

Antitubercular Activity

In a series of studies focused on anti-tubercular agents, derivatives similar to this compound demonstrated significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound binds to specific enzymes, inhibiting their activity and disrupting metabolic pathways crucial for microbial and cancer cell survival.
  • Cell Signaling Interference : It alters signaling pathways that regulate cell growth and apoptosis, leading to reduced proliferation of cancer cells.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated various triazolo derivatives against drug-resistant strains of bacteria. The results indicated that certain derivatives were significantly more effective than traditional antibiotics .
  • Anticancer Evaluation : In vitro studies on human cancer cell lines demonstrated that compounds with similar structures induced apoptosis through caspase activation pathways .

Q & A

Basic Research Questions

Q. What are the key synthetic steps and reaction optimizations for preparing N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-naphthamide?

  • Methodology : The synthesis involves multi-step reactions:

  • Intermediate Preparation : Construct the triazolo-pyridazine core via cyclization of pyridazine precursors with triazole-forming reagents (e.g., hydrazine derivatives) .
  • Coupling Reactions : Link the triazolo-pyridazine moiety to the naphthamide group using Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution.
  • Optimization : Critical parameters include solvent choice (e.g., DMF for polar intermediates), temperature (80–120°C for cyclization), and catalysts (e.g., Pd(PPh₃)₄ for coupling) .

Q. How is purity and stability assessed during synthesis and storage?

  • Methodology :

  • Purity Analysis : Use High Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and a C18 column to quantify impurities (<2% threshold) .
  • Stability Testing : Perform accelerated degradation studies under varying pH (1–13), temperature (40–60°C), and light exposure. Monitor decomposition via LC-MS .

Q. What initial biological assays are recommended to evaluate its activity?

  • Methodology :

  • Kinase Inhibition Assays : Use fluorescence-based enzymatic assays (e.g., ADP-Glo™) to screen for activity against kinases like EGFR or VEGFR, given structural analogs’ kinase-targeting properties .
  • Cytotoxicity Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ calculations .

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity in substitution reactions?

  • Methodology :

  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze electron density at reactive sites (e.g., sulfur in sulfanyl groups). Fluorine substituents on aromatic rings increase electrophilicity, favoring nucleophilic attacks .
  • Kinetic Isotope Studies : Use deuterated analogs to compare reaction rates and identify rate-determining steps in substitution pathways .

Q. How can contradictions in reported biological activities across studies be resolved?

  • Methodology :

  • Orthogonal Assays : Validate activity using independent methods (e.g., SPR for binding affinity vs. cell-based assays).
  • Purity Verification : Re-test compounds with ≥98% purity (via HPLC) to rule out impurity-driven artifacts .
  • Standardized Protocols : Align assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .

Q. What computational strategies predict binding modes with target proteins?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 1M17 for kinases) to simulate binding. Focus on hydrogen bonding with pyridinyl nitrogen and hydrophobic interactions with the naphthamide group .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of predicted binding poses .

Q. What structural modifications improve pharmacokinetic properties?

  • Methodology :

  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation. Assess using liver microsome assays .
  • Solubility Enhancement : Replace hydrophobic moieties (e.g., naphthamide) with PEGylated analogs. Measure logP via shake-flask method .

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